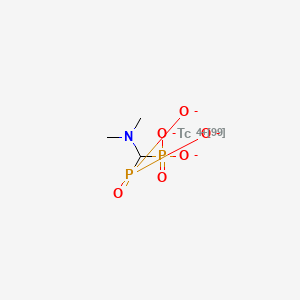

Tc-99m-Dimethylaminomethylene diphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tc-99m-Dimethylaminomethylene diphosphonate is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic imaging. This compound is particularly valuable for bone scans due to its ability to localize in areas of altered osteogenesis, making it useful in detecting bone metastases and other bone-related abnormalities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Tc-99m-Dimethylaminomethylene diphosphonate involves the complexation of technetium-99m with dimethylaminomethylene diphosphonate. The process typically starts with the elution of technetium-99m from a molybdenum-99/technetium-99m generator. The technetium-99m is then reduced using a reducing agent such as stannous chloride in the presence of dimethylaminomethylene diphosphonate .

Industrial Production Methods: In an industrial setting, the preparation involves the use of pre-formulated kits that contain all necessary reagents. These kits are designed to be user-friendly, allowing for the rapid and efficient preparation of the radiopharmaceutical. The technetium-99m is added to the kit, mixed, and allowed to react under controlled conditions to form the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tc-99m-Dimethylaminomethylene diphosphonate primarily undergoes coordination reactions. The technetium-99m ion forms a coordination complex with the diphosphonate ligand. This complexation is crucial for its stability and biological activity .

Common Reagents and Conditions: The common reagents used in the preparation include technetium-99m, dimethylaminomethylene diphosphonate, and a reducing agent such as stannous chloride. The reaction typically occurs in an aqueous medium under mild conditions .

Major Products Formed: The major product formed is the technetium Tc 99m dimethylaminomethylene diphosphonate complex, which is stable and suitable for intravenous injection for diagnostic imaging .

Applications De Recherche Scientifique

Chemistry: In chemistry, Tc-99m-Dimethylaminomethylene diphosphonate is used as a tracer to study the behavior of diphosphonate compounds and their interactions with various metal ions .

Biology: In biological research, this compound is used to study bone metabolism and the effects of various treatments on bone health. It helps in understanding the distribution and localization of diphosphonates in biological systems .

Medicine: In medicine, this compound is extensively used for bone scintigraphy. It helps in diagnosing bone metastases, fractures, infections, and other bone-related conditions. Its ability to provide detailed images of bone structure and function makes it invaluable in clinical diagnostics .

Industry: In the industrial sector, this compound is used in the development and testing of new radiopharmaceuticals. It serves as a model compound for studying the properties and behavior of technetium-based radiopharmaceuticals .

Mécanisme D'action

Tc-99m-Dimethylaminomethylene diphosphonate works by binding to hydroxyapatite crystals in bone. The technetium-99m emits gamma rays, which are detected by a gamma camera to create detailed images of bone structure. This binding is facilitated by the diphosphonate group, which has a high affinity for bone tissue .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Technetium Tc 99m methylene diphosphonate

- Technetium Tc 99m hydroxymethylene diphosphonate

- Technetium Tc 99m pyrophosphate

Uniqueness: Tc-99m-Dimethylaminomethylene diphosphonate is unique due to its specific binding properties and stability. Compared to other technetium-based diphosphonates, it offers improved imaging quality and better localization in bone tissues .

Conclusion

This compound is a vital compound in the field of nuclear medicine, offering significant benefits for diagnostic imaging, particularly in bone scans. Its unique properties and wide range of applications make it an essential tool in both clinical and research settings.

Propriétés

Numéro CAS |

66225-86-3 |

|---|---|

Formule moléculaire |

C3H7NO6P2Tc |

Poids moléculaire |

313.94 g/mol |

Nom IUPAC |

N,N-dimethyl-1,1-diphosphonatomethanamine;technetium-99(4+) |

InChI |

InChI=1S/C3H11NO6P2.Tc/c1-4(2)3(11(5,6)7)12(8,9)10;/h3H,1-2H3,(H2,5,6,7)(H2,8,9,10);/q;+4/p-4/i;1+1 |

Clé InChI |

ZOJUMWGVWSIJAZ-IEOVAKBOSA-J |

SMILES |

CN(C)C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Tc+4] |

SMILES isomérique |

CN(C)C(P(=O)([O-])[O-])P(=O)([O-])[O-].[99Tc+4] |

SMILES canonique |

CN(C)C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Tc+4] |

Key on ui other cas no. |

66225-86-3 |

Numéros CAS associés |

29712-30-9 (Parent) |

Synonymes |

Tc-99m-dimethylaminomethylene diphosphonate technetium DMAD technetium Tc 99m dimethylaminomethylene diphosphonate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.